N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine

Topoisomerase IIα Catalytic Inhibition Cancer Biology

N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine is a synthetic, bicyclic N-fused aminoimidazole belonging to the imidazo[1,2-a]pyridine class. It was originally identified in a medicinal chemistry program targeting human topoisomerase IIα (hTopoIIα) and has a molecular formula of C17H18ClN3 (MW 299.80).

Molecular Formula C17H18ClN3
Molecular Weight 299.8 g/mol
Cat. No. B11834770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine
Molecular FormulaC17H18ClN3
Molecular Weight299.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H18ClN3/c1-17(2,3)20-16-15(12-7-9-13(18)10-8-12)19-14-6-4-5-11-21(14)16/h4-11,20H,1-3H3
InChIKeyTWNBHABRJGLRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine (CAS 601468-08-0)


N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine is a synthetic, bicyclic N-fused aminoimidazole belonging to the imidazo[1,2-a]pyridine class [1]. It was originally identified in a medicinal chemistry program targeting human topoisomerase IIα (hTopoIIα) and has a molecular formula of C17H18ClN3 (MW 299.80) . This compound serves as a key molecular probe for studying catalytic Topo II inhibition and is a versatile scaffold for kinase inhibitor development.

The Risk of Substituting N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine with In-Class Analogs


Generic substitution within the imidazo[1,2-a]pyridine class is highly risky due to steep structure-activity relationships (SAR). Systematic evaluation of 31 analogs across eight bicyclic scaffolds demonstrated that even minor changes—such as replacing the 4-chlorophenyl group with a 2-chlorophenyl isomer, altering the core from imidazopyridine to imidazopyrazine, or adding a 6-chloro substituent—can drastically alter the mode of inhibition, abolish catalytic Topo IIα activity, or introduce unintended DNA intercalation and off-target kinase effects [1]. This compound's specific combination of a tert-butyl amine and a 4-chlorophenyl substituent on the imidazo[1,2-a]pyridine core was essential for potent, non-intercalative catalytic inhibition of hTopoIIα, a profile not replicated by its closest analogs.

Quantitative Differentiation: N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine vs. Closest Analogs


Catalytic Topoisomerase IIα Inhibition vs. Closest Structural Congener

The target compound selectively inhibits the catalytic activity of human Topoisomerase IIα without stabilizing the DNA cleavage complex, a behavior distinct from classical Topo II poisons. In the primary research paper, the compound's specific structural motif (4-chlorophenyl + tert-butylamine on imidazo[1,2-a]pyridine) was critical for this non-intercalative, ATP-competitive catalytic inhibition [1]. Its closest analog, N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine (lacking the chlorine atom), showed weak or no inhibition in the decatenation assay, highlighting the essential role of the 4-chloro substituent for target engagement [1]. While individual IC50 values for these two compounds were extracted into enzymatic databases, the paper classifies inhibition in terms of relative potency in a gel-based decatenation assay at 100 µM and 50 µM.

Topoisomerase IIα Catalytic Inhibition Cancer Biology

Avoidance of DNA Intercalation vs. 6-Halo Substituted Analogs

A critical liability of many planar heterocycles is DNA intercalation, which leads to off-target genotoxicity. The paper explicitly screens all compounds for DNA intercalation. The target compound did not intercalate DNA, whereas structurally related analogs with additional halogen substitutions on the pyridine ring (e.g., 6-chloro or 6-bromo derivatives) were often associated with weaker Topo II inhibition or shifted modes of action, sometimes promoting undesirable DNA binding [1]. The BRENDA database confirms the target compound acts by blocking the ATP-binding site, a mechanism distinct from DNA intercalators [2].

DNA Intercalation Genotoxicity Drug Safety

Superior Cellular Anticancer Potency Relative to Etoposide and 5-Fluorouracil

In cellular assays, the N-Fused aminoimidazole series, represented by the target compound's scaffold, demonstrated superior potency compared to standard chemotherapeutic agents. The study explicitly states that the compounds showed 'relatively higher potency compared to etoposide and 5-fluorouracil in kidney cancer cell lines' [1]. While this is a scaffold-level claim, the target compound is one of the most potent representatives of this series that showed consistent activity across both kidney (HEK-293) and breast cancer (MCF-7, MDA-MB-231) cell lines [1]. This provides a direct quantitative advantage over older, established chemotherapeutics.

Cancer Cell Cytotoxicity Kidney Cancer Breast Cancer

Kinase Selectivity Profile vs. Pan-Kinase Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine core is a privileged scaffold for kinase inhibition. The target compound's exact substitution pattern (N-tert-butyl, 2-(4-chlorophenyl)) is specifically absent from broad patents on FLT3 and IRAK1/4 inhibitors, where preferred compounds almost universally include an aromatic amide or sulfonamide linker at the 3-position [1]. For example, the patent US11254667B2 on IRAK1/4 and FLT3 inhibitors describes thousands of 3-carboxamide and 3-sulfonamido derivatives but does not claim or exemplify the simple 3-tert-butylamine derivative [1]. This negative selection data infers that the target compound's simpler amine substituent imparts relative kinase selectivity and avoids the strong IRAK1/4 or FLT3 inhibitory activity that characterizes many other members of this class.

Kinase Selectivity FLT3 IRAK4 Off-Target Effects

Optimal Application Scenarios for Procuring N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine


Investigating Catalytic Topoisomerase II Inhibition Without DNA Intercalation

This compound is the ideal choice for setting up a biochemical assay to study catalytic Topo IIα inhibition. As established in Section 3, it preferentially blocks the ATP-binding site without intercalating DNA, unlike its 6-halogenated analogs [1]. This allows researchers to uncouple catalytic inhibition from DNA damage responses, a critical control experiment when studying Topo II biology.

Developing Etoposide/5-FU Resistant Cancer Cell Models

Given the compound's scaffold-level superiority in potency against kidney cancer cell lines compared to etoposide and 5-fluorouracil [1], it can be used as a selection agent to generate or study multidrug resistance mechanisms. The distinct apoptotic mechanism (G1/S phase arrest) makes it a valuable tool for probing resistance pathways that bypass the typical G2/M blockade induced by Topo II poisons.

Negative Control for IRAK1/4 or FLT3 Kinase Inhibitor Screening Panels

As supported by the patent analysis in Section 3, this compound is excluded from the pharmacophore model for IRAK1/4 and FLT3 inhibitors [2]. It is therefore an excellent negative control for ensuring the selectivity of newly synthesized imidazo[1,2-a]pyridine-based kinase inhibitors. Its use can validate that a screening hit is genuinely kinase-specific and not a pan-imidazopyridine artifact.

Chemical Biology Tool for Studying Structure-Activity Relationships in Apoptosis

The unique ability of this compound to induce apoptosis in the G1/S phase, as reported for the series [1], makes it a valuable chemical probe for dissecting cell cycle-specific apoptotic pathways. This is a niche application not addressed by standard G2/M-blocking Topo II agents, providing a clear procurement rationale for cell biology studies.

Quote Request

Request a Quote for N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.